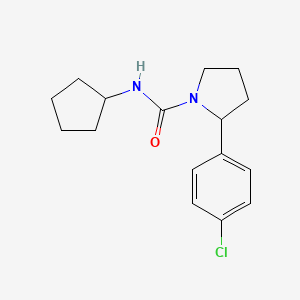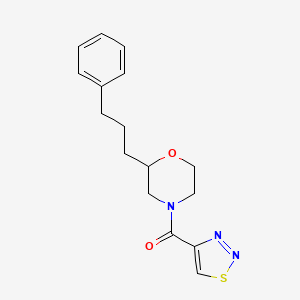
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. This compound is commonly referred to as 4-CCPY or 4-Cl-CPY. It is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are located throughout the body and are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune function. By binding to these receptors, 4-CCPY can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide are diverse and depend on the dose and route of administration. In general, this compound has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to modulate immune function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide in lab experiments is its potent and selective activity on the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and its potential for addiction and abuse. Additionally, further research is needed to better understand the mechanism of action of 4-CCPY and its potential for off-target effects on other receptors in the body.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product. The synthesis of 4-CCPY is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDZRUQUHRZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)

![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)
![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
